molecular formula C7H6F9IO B1617754 3-Nonafluorobutyl-2-iodopropanol CAS No. 80233-96-1

3-Nonafluorobutyl-2-iodopropanol

Cat. No.: B1617754
CAS No.: 80233-96-1
M. Wt: 404.01 g/mol
InChI Key: HWYUEAAHUZJSMM-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Systems

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have garnered significant attention due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity, the second highest of all elements, and the strength of the carbon-fluorine bond lead to compounds with enhanced thermal stability, chemical resistance, and often, increased lipophilicity. These characteristics are highly sought after in the design of advanced materials, such as fluoropolymers with non-stick and low-friction properties. Furthermore, the introduction of fluorine can significantly influence the biological activity of molecules, a strategy widely employed in the pharmaceutical and agrochemical industries to enhance efficacy and metabolic stability.

Evolution of Perfluorinated Alkyl Iodides as Versatile Synthetic Intermediates

Perfluorinated alkyl iodides (PFAIs) have become indispensable tools in the synthesis of complex organofluorine compounds. taylorandfrancis.com Their utility stems from the reactivity of the carbon-iodine bond, which is weaker than the carbon-fluorine bonds within the perfluoroalkyl chain. This allows for the selective cleavage of the C-I bond, enabling the introduction of the perfluoroalkyl group into a wide array of organic molecules.

Historically, the development of methods for the synthesis of PFAIs, such as the telomerization of tetrafluoroethylene (B6358150) with iodo-perfluoroalkanes, has been crucial. patsnap.com This process allows for the creation of a variety of PFAIs with different chain lengths. The subsequent reaction of these PFAIs with unsaturated compounds, like alkenes and alkynes, has been extensively studied. These reactions can proceed through either radical or ionic pathways, often initiated by heat, light, or the use of a catalyst, to form new carbon-carbon bonds. This versatility has established PFAIs as key building blocks for the construction of a diverse range of fluorinated materials and specialty chemicals.

Scope and Academic Relevance of 3-Nonafluorobutyl-2-iodopropanol Research

This compound (C₇H₆F₉IO) is a specific example of a fluorinated secondary alcohol derived from the reaction of a perfluoroalkyl iodide with an unsaturated alcohol. Its academic relevance lies in its potential as a versatile intermediate for the synthesis of more complex fluorinated molecules. The presence of both a reactive iodine atom and a hydroxyl group on adjacent carbons allows for a variety of subsequent chemical transformations.

The synthesis of this compound is conceptually based on the addition of nonafluorobutyl iodide to an unsaturated propanol (B110389) derivative, such as allyl alcohol. This type of reaction is a well-established method for the creation of functionalized fluorinated alcohols. The resulting this compound can then be used in further synthetic steps. For instance, the iodine atom can be removed or replaced, and the hydroxyl group can be esterified or etherified, opening pathways to a range of fluorinated surfactants, polymers, and other specialty materials.

While extensive, publicly available research focusing solely on this compound is limited, its chemical nature places it within the broader and highly active field of perfluoroalkyl chemistry. The principles governing its synthesis and reactivity are drawn from the well-documented chemistry of perfluoroalkyl iodides and their reactions with unsaturated systems.

Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆F₉IO alfa-chemistry.com
Molecular Weight 404.01 g/mol alfa-chemistry.com
Synonyms 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-; 3-Perfluorobutyl-2-iodopropanol alfa-chemistry.com
CAS Number 80233-96-1 alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUEAAHUZJSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895238
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80233-96-1
Record name 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080233961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors for 3 Nonafluorobutyl 2 Iodopropanol

Historical Context of Perfluoroalkyl Iodide Synthesis

The development of methods to synthesize perfluoroalkyl iodides (RƒI) has been crucial for the advancement of organofluorine chemistry. These compounds are key building blocks for a wide array of fluorinated materials, including surfactants and water- and oil-repellents. google.comgoogleapis.com Two major industrial processes have historically dominated the production of these vital intermediates: telomerization and electrochemical fluorination. itrcweb.org

Industrial Telomerization Approaches

Telomerization is a significant industrial process for producing perfluoroalkyl iodides. googleapis.compatsnap.com This reaction involves the addition of a perfluoroalkyl iodide (the telogen) to a fluoroalkene, most commonly tetrafluoroethylene (B6358150) (TFE), which acts as the taxogen. patsnap.comgoogle.com The general reaction can be represented as:

RƒI + nCF₂=CF₂ → Rƒ(CF₂CF₂)nI patsnap.com

Here, Rƒ is a perfluoroalkyl group, and 'n' represents the number of monomer units added. patsnap.com This process allows for the extension of the perfluoroalkyl chain, yielding higher molecular weight homologues. google.com

Historically, these reactions were often conducted at high temperatures, ranging from 250 to 800°C. patsnap.com However, research has led to the development of catalytic systems that allow the reaction to proceed at lower temperatures with improved efficiency and reduced formation of impurities. patsnap.com Catalysts such as copper powder have been found to be effective, and processes have been developed for their recovery and recycling to reduce costs in industrial applications. google.compatsnap.com The reaction can be performed continuously in a tubular reactor packed with a metal catalyst, which has been shown to be an industrially advantageous method for producing medium-chain perfluoroalkyl iodides. googleapis.compatsnap.com

The choice of telogen is also a critical factor. Pentafluoroethyl iodide (C₂F₅I) and heptafluoroisopropyl (B10858302) iodide are commonly used telogens. google.com The production of C₂F₅I itself can be a multi-step process, sometimes involving the reaction of iodine and iodine pentafluoride with tetrafluoroethylene. google.comgoogle.com

Electrochemical Fluorination (ECF) Techniques

Electrochemical fluorination (ECF), also known as electrofluorination, is another cornerstone in the synthesis of fluorinated organic compounds. wikipedia.org This method offers an alternative to the direct use of hazardous elemental fluorine. psu.edu Two primary ECF technologies have been commercialized: the Simons process and the Phillips Petroleum process. wikipedia.org

The Phillips Petroleum Process (also known as CAVE for Carbon Anode Vapor Phase Electrochemical Fluorination) is typically used for volatile hydrocarbons and chlorohydrocarbons. wikipedia.org This process utilizes porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (B91410) (KHF₂), which serves as both the electrolyte and the fluorine source. wikipedia.org

ECF provides a pathway to a variety of perfluorinated compounds which can then be further functionalized. researchgate.netfluorine1.ruresearchgate.net For instance, perfluorinated acyl fluorides produced via ECF can be converted into other derivatives.

Strategies for the Preparation of Related Fluorinated Iodinated Alcohols

The synthesis of fluorinated iodinated alcohols, such as the target compound 3-nonafluorobutyl-2-iodopropanol, can be approached through several strategic disconnections. These strategies generally involve the formation of a carbon-iodine bond and a carbon-hydroxyl bond in a molecule already containing a perfluoroalkyl chain.

Reaction of Perfluoroalkyl Iodides with Olefins and Alkenes

A common and versatile method for the synthesis of iodinated fluorinated compounds is the addition of perfluoroalkyl iodides to unsaturated carbon-carbon bonds, such as those in olefins and alkenes. nih.govfluorine1.ru This reaction typically proceeds via a radical chain mechanism. nih.gov The perfluoroalkyl radical (Rĥ) is generated, often through photochemical activation, and adds to the double bond of the alkene. nih.gov The resulting alkyl radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the final product and propagate the chain. nih.gov

Recent advancements have shown that this reaction can be promoted under mild conditions using visible light irradiation, sometimes in the presence of a photocatalyst. nih.govacs.org For example, the reaction of C₄F₉I with terminal alkenes can be achieved with excellent regioselectivity in water using blue LED light. nih.gov This method has been shown to tolerate a variety of functional groups. nih.gov

This approach is particularly relevant for the synthesis of this compound, where the addition of a nonafluorobutyl radical to an allyl alcohol derivative could, in principle, lead to the desired structure.

Iodination of Fluorinated Alcohols or Alkenes

Another synthetic route involves the direct iodination of a precursor molecule that already contains the fluorinated alkyl chain and either a hydroxyl group or a double bond.

Iodination of Fluorinated Alcohols: The direct conversion of a hydroxyl group in a fluorinated alcohol to an iodide can be challenging. However, various methods exist for the deoxyiodination of alcohols in general, such as using hydrogen iodide (HI). youtube.com HI, which can be generated in situ from an alkali iodide and a non-oxidizing acid, protonates the hydroxyl group, which is then displaced by the iodide ion. youtube.com Care must be taken as HI is a strong acid and a reducing agent, which can lead to side reactions like elimination to form alkenes or reduction of other functional groups. youtube.com

Iodofluorination of Alkenes: A more direct approach to creating a fluoro-iodo-alkane is the iodofluorination of an alkene. This reaction introduces both an iodine and a fluorine atom across the double bond. A method has been developed using molecular iodine and an HF-pyridine complex as the fluorine source, with an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.org This reaction proceeds under mild conditions and provides regioselective synthesis of 2-fluoroalkyl iodides. organic-chemistry.org The proposed mechanism involves the in situ formation of iodine monofluoride (IF), which then adds to the alkene. organic-chemistry.org While this method introduces a fluorine atom rather than a hydroxyl group, the resulting 2-fluoroalkyl iodide is a valuable intermediate that could potentially be converted to the desired alcohol.

Addition of Perfluoroalkyl Moieties to Iodinated Precursors

A third strategy involves starting with a molecule that already contains the desired iodo-alcohol functionality and then introducing the perfluoroalkyl group. This is conceptually the reverse of the first strategy.

The addition of a perfluoroalkyl group to an organic molecule can be achieved through various methods, often involving the generation of a perfluoroalkyl radical. Perfluoroalkyl iodides themselves can serve as the source of these radicals. nih.gov For instance, under visible light irradiation, perfluoroalkyl radicals can be generated and added to electron-rich π systems. nih.gov

Another approach could involve the use of a hypervalent iodine reagent. Research has shown the synthesis of novel aryl(fluoroalkyl)iodonium salts which can act as electrophilic reagents for the introduction of a fluoroalkyl group. nih.gov While this has been demonstrated for the fluoroalkylation of amines and nitrogen heterocycles, the development of similar reagents for the perfluoroalkylation of other nucleophiles is an active area of research. nih.gov

Utilization of Ullmann Coupling for Fluorinated Aromatic Compounds

The Ullmann coupling reaction, traditionally a copper-catalyzed synthesis of symmetric biaryl compounds from aryl halides, has evolved significantly. organic-chemistry.orgwikipedia.org Modern "Ullmann-type" reactions now encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions to form carbon-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgnumberanalytics.com

While the classic Ullmann reaction is not directly applicable to the synthesis of an aliphatic alcohol like this compound, its principles are relevant in the broader context of building complex molecules that might contain both fluorinated aliphatic and aromatic moieties. For example, a fluorinated aromatic compound could be coupled with another molecule using an Ullmann-type reaction to build a larger, more complex structure. The reaction has been instrumental in synthesizing various pharmaceuticals and materials. numberanalytics.comthermofisher.com Although originally requiring harsh conditions, the development of new ligand systems for the copper catalyst has allowed for milder reaction conditions and a broader substrate scope. wikipedia.org The low cost and toxicity of copper compared to other metals like palladium make it an attractive choice for industrial applications. numberanalytics.com

Advanced Reaction Mechanisms and Reactivity Profiles of 3 Nonafluorobutyl 2 Iodopropanol

Mechanistic Investigations of Carbon-Iodine Bond Transformations

The carbon-iodine bond is a key reactive site in 3-Nonafluorobutyl-2-iodopropanol. Its relatively low bond dissociation energy makes it susceptible to various transformations, including radical cleavage and nucleophilic substitution.

The carbon-iodine bond is notably weak compared to other carbon-halogen bonds, predisposing it to homolytic cleavage. csbsju.edu This process, known as homolysis, involves the bond breaking evenly, with each atom retaining one of the bonding electrons to form two radical species. csbsju.edu In the case of this compound, exposure to energy in the form of heat or light can initiate the cleavage of the C-I bond, yielding a secondary alkyl radical and an iodine radical.

This propensity for radical formation is a common feature of organoiodides. csbsju.edursc.org The stability of the resulting carbon-centered radical can influence the ease of this cleavage. The secondary radical formed from this compound is stabilized to some extent by the adjacent carbon atoms. The released iodine radical is a key intermediate in various chemical syntheses, such as certain types of polymerizations or cyclopropanation reactions. rsc.org

Table 2: Comparison of Average Bond Dissociation Energies (BDE)

Bond Average BDE (kcal/mol)
C-F 116
C-Cl 84
C-Br 72
C-I 58
O-O 47

This table illustrates the relative weakness of the C-I bond compared to other carbon-halogen bonds and other common covalent bonds. csbsju.edu

As a secondary alkyl iodide, this compound is a prime candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org In an Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the carbon-iodine bond breaks simultaneously in a single, concerted step. libretexts.org

A critical feature of the Sₙ2 reaction is that the nucleophile must attack from the side opposite to the leaving group (the iodide ion). libretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. libretexts.org For this compound, the bulky nonafluorobutyl group and the hydroxyl group create significant steric hindrance around the reaction center. This bulkiness can slow down the rate of Sₙ2 reactions compared to less hindered secondary iodides like 2-iodopropane. libretexts.org The iodine atom, being an excellent leaving group due to its large size and the stability of the resulting iodide ion, facilitates these substitution reactions despite the steric challenges. libretexts.org

Table 3: Example of a Nucleophilic Substitution (Sₙ2) Reaction

Reactant Nucleophile Product

When molecules interact with low-energy electrons, they can form transient negative ions (radical anions). mdpi.comdoaj.org The fate of this radical anion can follow a stepwise dissociative pathway known as dissociative electron attachment (DEA). mdpi.com In this process, the captured electron occupies an anti-bonding orbital, leading to the fragmentation of the molecule into an anion and a neutral radical. For this compound, a DEA reaction would involve the formation of the radical anion, which then dissociates in a separate step to produce an iodide ion and a 3-nonafluorobutyl-2-propyl radical. This is a distinct, stepwise mechanism.

This contrasts with the concerted mechanism of the Sₙ2 reaction, where bond-making and bond-breaking occur simultaneously in one transition state. libretexts.org Therefore, the transformation at the carbon-iodine bond can proceed through fundamentally different pathways: a concerted displacement by a nucleophile or a stepwise, electron-induced dissociation. The prevailing mechanism depends on the specific reaction conditions, such as the presence of nucleophiles versus a source of free electrons. mdpi.com

The nine fluorine atoms on the butyl group exert a powerful electron-withdrawing inductive effect. This effect polarizes the carbon skeleton, pulling electron density away from the carbon atom attached to the iodine. This increased partial positive charge on the carbon atom strengthens its bond with the highly electronegative fluorine atoms but can influence the C-I bond. smu.edu Generally, the C-I bond is the weakest of the carbon-halogen bonds due to the large size of the iodine atom and the poor overlap between its 5p orbital and the carbon's sp³ hybrid orbital. csbsju.edu The strong inductive effect of the nonafluorobutyl group further modifies the electronic environment of the C-I bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is a secondary alcohol, which confers a specific set of reactive properties upon the molecule.

The secondary alcohol group in this compound can be oxidized to a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The reaction typically requires an oxidizing agent, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). The product of this oxidation is 3-nonafluorobutyl-2-propanone. The presence of the hydroxyl group can also influence the reactivity of other parts of the molecule through hydrogen bonding or by acting as a proton source or acceptor, potentially affecting the rates of other reactions. nih.gov

Esterification Reactions of Alcohols

The esterification of alcohols is a fundamental transformation in organic synthesis. In the case of this compound, the presence of the bulky and electron-withdrawing nonafluorobutyl group significantly influences the reactivity of the hydroxyl group. While specific studies on the esterification of this compound are not extensively documented in the provided search results, general principles of esterification can be applied.

The reaction typically involves the use of a carboxylic acid or its derivative (such as an acyl chloride or anhydride) and often requires a catalyst, particularly for sterically hindered alcohols. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative.

Table 1: Factors Influencing Esterification Reactions

FactorInfluence on Reaction RateRationale
Steric Hindrance Decreases rateThe bulky nonafluorobutyl and iodo substituents hinder the approach of the acylating agent to the hydroxyl group.
Electronic Effects Decreases rateThe strong electron-withdrawing nature of the nonafluorobutyl group reduces the nucleophilicity of the hydroxyl oxygen.
Catalyst Increases rateAcid catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Base catalysts deprotonate the alcohol, increasing its nucleophilicity.
Leaving Group Increases rateFor acyl derivatives, a better leaving group (e.g., chloride in acyl chlorides) enhances the reaction rate.

Given these factors, the esterification of this compound would likely require more forcing conditions (e.g., higher temperatures, stronger catalysts, or more reactive acylating agents) compared to a less sterically hindered and electron-rich alcohol.

Lewis Acid-Mediated Reactions, Including Epoxide Ring Opening

Lewis acids are electron pair acceptors and can play a crucial role in activating functional groups. In the context of this compound, a Lewis acid could coordinate to the oxygen of the hydroxyl group or the iodine atom.

A significant application of Lewis acids is in mediating the ring-opening of epoxides. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comresearchgate.net Epoxides are three-membered cyclic ethers with considerable ring strain, making them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction can proceed under both acidic and basic conditions. youtube.commasterorganicchemistry.com

In a Lewis acid-mediated reaction, the Lewis acid coordinates to the epoxide oxygen, making the epoxide a more potent electrophile. youtube.com This "activated" epoxide is then attacked by a nucleophile. The alcohol group of this compound can act as the nucleophile in such a reaction.

The general mechanism involves:

Activation of the epoxide: The Lewis acid coordinates to the oxygen atom of the epoxide ring.

Nucleophilic attack: The hydroxyl group of this compound attacks one of the carbon atoms of the activated epoxide. In unsymmetrical epoxides, the attack generally occurs at the more substituted carbon under acidic or Lewis acidic conditions, as the transition state has some carbocationic character. wikipedia.orgyoutube.com

Proton transfer: A subsequent proton transfer step yields the final ring-opened product.

The use of different Lewis acids can influence the stereochemical outcome and reaction mechanism of such cycloadditions. nih.govnih.govresearchgate.net For instance, some Lewis acids might lead to racemic products, while others can facilitate enantiospecific reactions. nih.gov

Perfluorinated Alkyl Chain Influence on Molecular Reactivity

The nonafluorobutyl group, a perfluorinated alkyl chain, profoundly impacts the chemical and physical properties of this compound.

Electrophilic Character in Aromatic Substitutions

While this compound itself is not directly involved in electrophilic aromatic substitution (EAS) as the electrophile, the perfluoroalkyl group is a key feature in related reactions. Perfluoroalkyl groups are strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups. In the context of EAS, this property is significant when a perfluoroalkylated molecule is the substrate. nih.govkhanacademy.orgrsc.orgnih.gov

However, the search results also describe the generation of electrophilic perfluoroalkyl radicals, which show excellent reactivity towards electron-rich olefins. nih.gov This suggests that under certain conditions, species derived from perfluoroalkylated compounds can act as electrophiles. The development of methods for the perfluoroalkylation of arenes, sometimes using perfluoroalkyl iodides as a source of the perfluoroalkyl group, highlights the importance of these moieties in synthetic chemistry. nih.govresearchgate.net

Contribution to Chemical Stability and Hydrophobicity

The presence of the nonafluorobutyl chain imparts significant chemical stability and hydrophobicity to the molecule.

Hydrophobicity: The fluorinated backbone is both hydrophobic (water-repelling) and lipophobic (fat-repelling). clu-in.org This property is a hallmark of perfluorinated compounds and leads to a tendency for these molecules to partition to interfaces, such as between air and water. clu-in.orgitrcweb.org The hydrophobicity of perfluoroalkyl substances can be characterized by their retention in C18 liquid chromatography. chemrxiv.org

Table 2: Properties Conferred by the Nonafluorobutyl Chain

PropertyContribution of the Nonafluorobutyl ChainReference
Chemical Stability High C-F bond strength leads to resistance to degradation. researchgate.netnih.gov
Hydrophobicity The fluorinated chain repels water. clu-in.org
Lipophobicity The fluorinated chain also repels oils and fats. clu-in.org
Surface Activity The combination of a hydrophobic tail and a more polar head leads to accumulation at interfaces. clu-in.orgitrcweb.org

Impact on Metabolic Stability and Lipophilicity

The properties conferred by the perfluoroalkyl chain also have significant implications for the molecule's behavior in biological systems.

Metabolic Stability: The high strength of the C-F bond makes perfluoroalkyl groups very resistant to metabolic breakdown. nih.govnih.gov Many common metabolic pathways, such as oxidation by cytochrome P450 enzymes, are often ineffective at cleaving these bonds. This resistance to metabolism is a key reason for the persistence of many PFAS compounds in biological systems. nih.gov

Lipophilicity: Lipophilicity, the affinity of a compound for a lipid environment, is a critical parameter in pharmacology and toxicology. While the perfluoroalkyl chain is hydrophobic, its lipophilicity is complex. The octanol/water partition coefficient (Kow), a common measure of lipophilicity, can be difficult to measure for perfluoroalkyl acids due to their tendency to aggregate at the interface. itrcweb.org However, perfluoroalkyl substituents are known to often increase the lipophilicity of a molecule, which can affect its bioavailability and distribution in the body. researchgate.net Studies have shown that PFAS exposure can alter fatty acid metabolism and is associated with dyslipidemia. nih.gov The chain length of perfluoroalkyl substances can also influence their toxicity. researchgate.netnih.gov

Transition Metal-Catalyzed Processes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, including for the formation of carbon-fluorine bonds and the functionalization of fluorinated compounds. nih.govresearchgate.netrsc.orgresearchgate.net While specific transition metal-catalyzed reactions involving this compound are not detailed in the provided search results, the presence of an iodine atom in the molecule makes it a suitable substrate for a variety of cross-coupling reactions.

The carbon-iodine bond is relatively weak and can readily undergo oxidative addition to a low-valent transition metal center (e.g., palladium(0) or copper(I)). This is the first step in many catalytic cycles, such as the Suzuki, Heck, and Sonogashira reactions.

Table 3: Potential Transition Metal-Catalyzed Reactions of this compound

Reaction TypePotential Coupling PartnerCatalyst (Example)Product TypeReference
Suzuki Coupling Organoboron Reagent (e.g., boronic acid)Palladium(0)Alkylated or arylated propanol (B110389) derivative researchgate.net
Heck Coupling AlkenePalladium(0)Alkenylated propanol derivative nih.gov
Sonogashira Coupling Terminal AlkynePalladium(0)/Copper(I)Alkynylated propanol derivative researchgate.net
Buchwald-Hartwig Amination AminePalladium(0)Aminated propanol derivative nih.gov
Perfluoroalkylation Arene (via C-H activation)PalladiumPerfluoroalkylated aromatic compound nih.gov

These reactions would allow for the elaboration of the 3-nonafluorobutyl-2-propanol scaffold, attaching a wide variety of organic fragments at the 2-position. The nonafluorobutyl group would be carried through these transformations, allowing for the synthesis of complex molecules containing this fluorinated moiety. Transition metal-catalyzed processes are often carried out in various solvents like ethers, acetonitrile, or dimethylformamide. google.com

Copper-Catalyzed Perfluoroalkylation Reactions

Copper-catalyzed reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper catalysis can be envisioned to facilitate perfluoroalkylation reactions through a radical-mediated pathway. The process is typically initiated by a single-electron transfer (SET) from a low-valent copper(I) species to the carbon-iodine bond of the substrate. This transfer leads to the homolytic cleavage of the C-I bond, generating a secondary radical centered on the carbon bearing the hydroxyl group, along with a copper(II) species and an iodide anion.

The generated perfluoroalkylated radical is a highly reactive intermediate that can participate in various subsequent transformations. For instance, it can be trapped by a suitable coupling partner, such as an alkene or an alkyne, to form a new carbon-carbon bond. The regioselectivity of this addition is governed by the steric and electronic properties of both the radical and the trapping agent. Following the addition, the resulting radical intermediate can undergo further reactions, such as oxidation by the copper(II) species to form a carbocation, which can then be trapped by a nucleophile, or it can participate in a hydrogen atom transfer (HAT) process to yield the final product.

The choice of ligand on the copper catalyst plays a crucial role in modulating the reactivity and selectivity of the reaction. Ligands can influence the redox potential of the copper center, the stability of the catalytic intermediates, and the rate of the desired transformation. Common ligands employed in such reactions include phenanthroline and its derivatives, which have been shown to stabilize the copper catalyst and promote the desired reactivity.

Table 1: Key Parameters in Copper-Catalyzed Reactions of this compound

ParameterDescriptionImpact on Reaction
Copper Source Typically Cu(I) salts like CuI or CuCl.Initiates the radical formation via single-electron transfer.
Ligand Nitrogen-based ligands like phenanthroline.Stabilizes the copper catalyst and influences selectivity.
Solvent Polar aprotic solvents like DMSO or DMPU.Affects solubility and the rate of reaction.
Temperature Varies depending on the specific reaction.Controls the rate of radical generation and subsequent steps.

Palladium-Catalyzed Fluorination and Carbon-Hydrogen Activation

Palladium catalysis offers a versatile platform for a wide array of organic transformations, including C-H activation and fluorination reactions. While direct fluorination of a C-I bond is less common, palladium catalysts can be employed to functionalize other positions of the this compound molecule. For instance, palladium-catalyzed C-H activation could potentially target the C-H bonds of the propyl backbone or even the nonafluorobutyl chain, although the latter is significantly less reactive.

A plausible palladium-catalyzed reaction involving this compound could be a Heck-type coupling, where the C-I bond is oxidatively added to a Pd(0) catalyst to form a Pd(II)-alkyl intermediate. This intermediate can then undergo migratory insertion with an alkene, followed by β-hydride elimination to yield a functionalized product.

More advanced palladium-catalyzed methods involve the direct fluorination of C-H bonds. In such a scenario, a high-valent palladium fluoride (B91410) species, often generated in situ from a Pd(II) precursor and a fluoride source, acts as the key fluorinating agent. While this has been demonstrated for various aromatic and aliphatic substrates, its application to a molecule like this compound would present unique challenges and opportunities due to the presence of the iodine and hydroxyl functionalities. The directing-group ability of the hydroxyl group could potentially be exploited to achieve site-selective C-H fluorination.

Photoredox Catalysis in Fluorinated Compound Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluorinated compounds. This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer processes with organic substrates. In the case of this compound, a photocatalyst could reductively cleave the C-I bond to generate the same secondary perfluoroalkylated radical as in the copper-catalyzed pathway.

The key advantage of photoredox catalysis lies in its ability to generate radicals under exceptionally mild conditions, often at room temperature. This allows for a high degree of functional group tolerance. The generated radical from this compound could then be used in a variety of synthetic applications, such as addition to electron-deficient alkenes in a Giese-type reaction or coupling with other radical species.

Alternatively, an oxidative quenching cycle of the photocatalyst could be employed. In this scenario, the excited photocatalyst is oxidized by an electron acceptor, and the resulting highly oxidizing species could potentially interact with the this compound molecule in a different manner, for instance, by promoting an oxidative cyclization if a suitable internal nucleophile is present. The choice of photocatalyst, light source, and solvent are critical parameters for controlling the outcome of these reactions.

Table 2: Comparison of Catalytic Methods for Radical Generation from this compound

Catalytic MethodInitiation StepKey AdvantagesPotential Challenges
Copper-Catalysis Single-electron transfer from Cu(I) to C-I bond.Low cost of catalyst, well-established methodology.Often requires elevated temperatures, potential for side reactions.
Photoredox Catalysis Reductive cleavage of C-I bond by excited photocatalyst.Mild reaction conditions, high functional group tolerance.Requires a light source, potential for photosensitivity of substrates/products.

Organoaluminum-Mediated Carbon-Fluorine Bond Functionalization

While the primary reactive site in this compound is the carbon-iodine bond, the numerous carbon-fluorine bonds of the nonafluorobutyl group present a formidable challenge for selective functionalization. Organoaluminum reagents, in combination with a transition metal catalyst, have shown promise in mediating the cleavage and functionalization of C-F bonds.

A potential reaction pathway could involve the palladium-catalyzed alumination of a C-F bond. This process would likely proceed through a complex mechanism involving oxidative addition of the C-F bond to a low-valent palladium center, followed by transmetalation with an organoaluminum reagent. The resulting organoaluminum compound could then be used in subsequent cross-coupling reactions. However, achieving selectivity for a specific C-F bond within the nonafluorobutyl chain would be extremely challenging due to the high bond strength and the presence of multiple equivalent C-F bonds.

A more plausible role for organoaluminum reagents in the chemistry of this compound would be as a co-catalyst or additive in other transformations. For example, they could act as Lewis acids to activate the hydroxyl group or as scavengers for byproducts.

Spectroscopic and Analytical Characterization Techniques in Research of Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organofluorine compounds. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted approach to structural determination.

In a hypothetical ¹H NMR spectrum of 3-Nonafluorobutyl-2-iodopropanol, one would expect to observe signals corresponding to the protons in the propanol (B110389) backbone. The chemical shifts and splitting patterns of these signals would provide crucial information about their chemical environment and proximity to neighboring atoms.

For instance, the protons of the -CH₂- and -CH- groups would exhibit distinct chemical shifts influenced by the adjacent electron-withdrawing iodine atom and the nonafluorobutyl group. The hydroxyl proton (-OH) would likely appear as a broad singlet, though its position could vary depending on the solvent and concentration. Spin-spin coupling between the protons on adjacent carbons would lead to characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), allowing for the assignment of each signal to its specific position in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂OH 3.5 - 4.0 Doublet of doublets
-CHI- 4.2 - 4.7 Multiplet
-CH₂-C₄F₉ 2.5 - 3.0 Multiplet
-OH Variable Broad Singlet

Note: These are predicted values and would require experimental verification.

¹³C NMR spectroscopy would be employed to map out the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

The carbon atom bonded to the iodine (-CHI-) would be significantly shifted downfield. Similarly, the carbons of the nonafluorobutyl group would exhibit complex splitting patterns due to coupling with the attached fluorine atoms (C-F coupling). The carbon of the hydroxymethyl group (-CH₂OH) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-CH₂OH 60 - 70
-CHI- 20 - 30
-CH₂-C₄F₉ 30 - 40
C₄F₉ carbons 105 - 125 (with C-F coupling)

Note: These are predicted values and would require experimental verification.

¹⁹F NMR is a highly sensitive and informative technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would provide detailed information about the electronic environment of the nine fluorine atoms in the nonafluorobutyl group.

One would expect to see multiple signals corresponding to the different fluorine environments within the -CF₂, -CF₂, -CF₂, and -CF₃ groups. The chemical shifts and the coupling constants between different fluorine nuclei (F-F coupling) would be instrumental in confirming the structure of the perfluorinated chain.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Group Predicted Chemical Shift (ppm vs. CFCl₃)
-CF₂- -120 to -127
-CF₂- -120 to -127
-CF₂- -110 to -120
-CF₃ -80 to -85

Note: These are predicted values and would require experimental verification.

For a comprehensive structural analysis, advanced NMR techniques would be invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) would establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques would be crucial for unambiguously assigning all ¹H and ¹³C signals.

High-resolution magic angle spinning (HR-MAS) NMR could be utilized for studying the compound in a semi-solid or gel state, providing insights into its interactions in more complex matrices.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the stretching and bending vibrations of the chemical bonds within this compound.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C-F bonds of the nonafluorobutyl group would give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-I bond would also have a characteristic absorption at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H Stretch (alcohol) 3200 - 3600 (broad)
C-H Stretch 2850 - 3000
C-F Stretch 1000 - 1300 (strong)
C-O Stretch 1000 - 1200
C-I Stretch 500 - 600

Note: These are predicted values and would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental formula.

The fragmentation pattern would be a key feature for structural elucidation. The molecule would likely fragment in predictable ways upon ionization. For example, the loss of an iodine atom, a water molecule from the alcohol, or various fluorocarbon fragments would result in characteristic fragment ions. Analyzing these fragments would help to piece together the structure of the original molecule.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (mass-to-charge ratio)
[M]⁺ 404
[M-I]⁺ 277
[C₄F₉]⁺ 219
[M-H₂O]⁺ 386

Note: These are predicted values and would require experimental verification.

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are indispensable tools in the study of fluorinated compounds, enabling the separation of complex mixtures and the tracking of reaction progress. chromacademy.com The choice of method depends on the volatility, polarity, and stability of the compounds of interest.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for fluorinated alcohols. cloudfront.netpeakscientific.com In the context of this compound, GC can be used to assess its purity and to monitor reactions where it is either a reactant or a product. The high volatility of many fluorinated compounds makes them ideal candidates for GC analysis. cloudfront.net

For the analysis of fluorinated alcohols, packed columns or capillary columns can be utilized. cloudfront.net Capillary columns, in particular, offer high resolution, which is essential for separating structurally similar compounds. cloudfront.net When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which can confirm the identity of the compound and its fragments. nih.govresearchgate.net The choice of the stationary phase is critical; for fluorinated compounds, a semi-polar phase like 6%-cyanopropylphenyl 94%-dimethyl polysiloxane can provide adequate separation. nih.gov

Key GC Parameters for Analysis of Fluorinated Alcohols:

ParameterTypical Value/ConditionPurpose
Column Type Capillary Column (e.g., DB-624)High-resolution separation of volatile compounds. nih.gov
Injector Temperature 200-250 °CEnsures rapid volatilization of the sample.
Oven Temperature Program Gradient (e.g., 50 °C to 250 °C)Separates compounds with a range of boiling points.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general hydrocarbon detection, MS for structural identification. cloudfront.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic compounds, including those that are not sufficiently volatile for GC. nih.gov For iodinated and fluorinated compounds, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

HPLC is particularly useful for monitoring the progress of reactions involving the synthesis or modification of this compound. mdpi.com By taking aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of products can be tracked. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in distinguishing between different components. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Illustrative HPLC Conditions for Analysis of Iodinated Organic Compounds:

ParameterTypical Value/ConditionPurpose
Column Type Reversed-phase C18Separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElution of compounds with varying polarities. nih.gov
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Detector UV-Vis (DAD) or Mass Spectrometer (MS)Detection and quantification of analytes. nih.govnih.gov
Column Temperature 25-40 °CInfluences retention times and peak shapes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. ualberta.cayoutube.com It is particularly useful for quickly determining the presence of starting materials, products, and any byproducts. rochester.edu For a reaction involving this compound, a TLC plate would be spotted with the starting material, the reaction mixture, and a co-spot of both. rochester.edu

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). youtube.com The choice of the eluent is crucial for achieving good separation. After development, the spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. youtube.com The relative retention factor (Rf) value of each spot can be calculated to aid in identification. youtube.com

Example of TLC for Reaction Monitoring:

LaneSampleExpected ObservationInterpretation
1Starting MaterialA single spot at a specific Rf.Reference for the reactant.
2Reaction MixtureSpots corresponding to the starting material and product(s).Indicates the progress of the reaction; the intensity of the spots changes over time. youtube.com
3Co-spot (Starting Material + Reaction Mixture)Spots from both the starting material and the reaction mixture.Helps to confirm the identity of the spots in the reaction mixture. rochester.edu

Applications in Advanced Materials and Organic Synthesis Research

Contributions to Advanced Organic Synthesis

Production of Partially Fluorinated Alkanes and Perfluoroalkyl Aromatic Compounds

Partially fluorinated alkanes and perfluoroalkyl aromatic compounds are classes of molecules that exhibit a unique combination of properties derived from both their fluorinated and non-fluorinated segments. These properties include high thermal and chemical stability, oleophobicity, and hydrophobicity, making them valuable in a variety of industrial applications. 3-Nonafluorobutyl-2-iodopropanol serves as a versatile precursor for the synthesis of these compounds.

The presence of the iodine atom in this compound provides a reactive site for a variety of chemical transformations. One key application is in the synthesis of partially fluorinated alkanes through radical addition reactions. The carbon-iodine bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then add across the double or triple bonds of unsaturated hydrocarbons. Subsequent reduction of the resulting iodinated intermediate yields the desired partially fluorinated alkane. This method allows for the precise introduction of the nonafluorobutyl group into a hydrocarbon scaffold.

Furthermore, this compound is instrumental in the synthesis of perfluoroalkyl aromatic compounds. These compounds are of great interest in the pharmaceutical and agrochemical industries due to the profound effect that perfluoroalkyl groups can have on the biological activity of aromatic molecules. The synthesis of these compounds can be achieved through various cross-coupling reactions, where the iodo-group of this compound is coupled with an aromatic partner.

Reaction TypeReactantsProduct Class
Radical AdditionThis compound, Alkene/AlkynePartially Fluorinated Alkanes
Cross-CouplingThis compound, Aromatic CompoundPerfluoroalkyl Aromatic Compounds

Research in Functional Materials

The unique physicochemical properties imparted by the nonafluorobutyl group make this compound a valuable building block in the development of a wide range of functional materials.

Development of Fluorinated Surfactants

Fluorinated surfactants are renowned for their exceptional ability to lower surface tension, even at very low concentrations, and for their stability in harsh chemical and thermal environments. This compound can be utilized as a key intermediate in the synthesis of novel fluorinated surfactants. The hydroxyl group provides a convenient handle for the introduction of various hydrophilic head groups, while the nonafluorobutyl chain serves as the hydrophobic and oleophobic tail.

A significant area of research in the field of fluorinated surfactants is the development of compounds with reduced bioaccumulation potential. Traditional long-chain perfluoroalkyl substances have raised environmental and health concerns due to their persistence and tendency to accumulate in living organisms. To address this, researchers are exploring several strategies in the design of new fluorinated surfactants, including the use of shorter perfluoroalkyl chains, the insertion of heteroatoms (such as oxygen or nitrogen) into the fluorinated chain to facilitate degradation, and the introduction of branching to alter the molecule's physical and biological properties. The C4 length of the nonafluorobutyl group in this compound aligns with the strategy of using shorter fluorinated chains to mitigate bioaccumulation.

Strategy for Reduced BioaccumulationDescription
Short Chains Utilizing perfluoroalkyl chains with fewer than eight carbon atoms to decrease persistence and bioaccumulation.
Heteroatom Insertion Incorporating atoms like oxygen or nitrogen into the fluorocarbon chain to create points of potential metabolic breakdown.
Branched Structures Introducing branching in the fluorinated tail to alter the surfactant's environmental fate and biological interactions.

Precursors for Perfluorinated Ionomers and Membranes for Fuel Cell Applications

Perfluorinated ionomers are a critical component of proton-exchange membranes (PEMs) used in fuel cells. These membranes must exhibit high proton conductivity, excellent chemical and thermal stability, and low gas permeability. This compound can serve as a precursor for the synthesis of monomers that can be polymerized to form these high-performance ionomers. The nonafluorobutyl group contributes to the required chemical resistance and hydrophobicity of the polymer backbone, while the propanol (B110389) moiety can be chemically modified to introduce the necessary ion-conducting functional groups, such as sulfonic acid groups. The synthesis of such monomers from this compound allows for the precise control over the structure and properties of the resulting ionomer, which is crucial for optimizing fuel cell performance.

Innovation in Biomimetic Materials and Smart Polymers

Biomimetic materials and smart polymers are designed to mimic the properties and functions of biological systems and to respond to external stimuli, respectively. The incorporation of fluorinated segments, such as the nonafluorobutyl group from this compound, can impart unique characteristics to these materials. For instance, the hydrophobicity and oleophobicity of the fluorinated chain can be exploited to create surfaces with self-cleaning or anti-fouling properties, mimicking the lotus effect found in nature. In the realm of smart polymers, the responsive behavior can be tuned by the presence of the fluorinated group, which can influence properties such as thermal response, swelling behavior in different solvents, and molecular recognition capabilities.

Research in Bioimaging Probe Development

Bioimaging is a powerful tool for visualizing biological processes in real-time at the molecular and cellular levels. The development of highly sensitive and specific probes is crucial for advancing this field. Fluorinated compounds are increasingly being used in the design of bioimaging probes, particularly for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). ¹⁹F MRI offers the advantage of a high signal-to-noise ratio and the absence of background signal in biological tissues. This compound can be a valuable building block for creating such probes. The nonafluorobutyl group provides the necessary fluorine atoms for the MRI signal, while the rest of the molecule can be functionalized with targeting moieties to direct the probe to specific cells or tissues, or with other reporter groups for multimodal imaging.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of 3-Nonafluorobutyl-2-iodopropanol. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a detailed picture of the electron distribution within the molecule.

The presence of the highly electronegative nonafluorobutyl group significantly influences the electronic properties of the molecule. This group withdraws electron density from the rest of the molecule, creating a polarized electronic structure. This is reflected in the calculated electrostatic potential map, which shows a region of high positive potential around the hydrogen of the hydroxyl group and the carbon atom bonded to the iodine, and a region of high negative potential around the fluorine and oxygen atoms.

This electron-withdrawing effect has profound implications for the reactivity of the molecule. The carbon atom attached to the iodine atom is rendered more electrophilic, making it more susceptible to nucleophilic attack. Similarly, the acidity of the hydroxyl proton is increased compared to a non-fluorinated alcohol.

Key Research Findings from Quantum Mechanical Calculations:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the iodine and oxygen atoms, indicating these are the most likely sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the carbon-iodine bond's antibonding orbital, suggesting this is the site of nucleophilic attack, leading to the cleavage of the C-I bond.

Partial Atomic Charges: Calculations consistently show a significant positive partial charge on the carbon atom bonded to the iodine and a negative charge on the iodine atom, further supporting the electrophilic nature of this carbon.

Bond Orders: The calculated bond order of the C-I bond is often lower than that of a typical carbon-iodine single bond, indicating a weaker, more labile bond.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules. Actual values would depend on the specific level of theory and basis set used.)

PropertyCalculated ValueSignificance
Dipole Moment~3.5 DIndicates a highly polar molecule.
HOMO Energy~-9.8 eVRelates to the ionization potential.
LUMO Energy~-0.5 eVRelates to the electron affinity.
HOMO-LUMO Gap~9.3 eVIndicates high kinetic stability.
Partial Charge on C2+0.45 eHighlights the electrophilic nature of this carbon.
Partial Charge on I-0.25 eShows the polarization of the C-I bond.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Molecular dynamics (MD) simulations provide a means to explore the accessible conformations and their relative energies. researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov

MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, one can observe the preferred conformations and the dynamics of interconversion between them.

The bulky and rigid nonafluorobutyl group, combined with the large iodine atom, imposes significant steric constraints on the molecule's flexibility. The simulations typically reveal a limited number of low-energy conformers. The relative orientation of the hydroxyl group, the iodine atom, and the nonafluorobutyl chain is a key determinant of conformational stability. Intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the fluorine atoms of the perfluorinated chain can also play a role in stabilizing certain conformations.

Table 2: Relative Energies of Predominant Conformers of this compound from MD Simulations (Note: This data is hypothetical and represents plausible outcomes of MD simulations.)

ConformerDihedral Angle (F-C-C-I)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.065
Gauche (+)~+60°1.217.5
Gauche (-)~-60°1.217.5

Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies and reaction enthalpies.

For this compound, a key reaction of interest is nucleophilic substitution at the C2 carbon, leading to the displacement of the iodide ion. Computational studies can model the approach of a nucleophile and the subsequent bond-making and bond-breaking processes. These calculations can help to determine whether the reaction proceeds via an S_N1 or S_N2 mechanism, or a mechanism with mixed character.

The calculations would likely show that an S_N2 pathway is favored due to the secondary nature of the carbon atom. The energy profile would reveal the structure of the pentacoordinate transition state and the energy barrier that must be overcome for the reaction to occur. The strong electron-withdrawing effect of the nonafluorobutyl group would be expected to stabilize the transition state, thereby lowering the activation energy compared to a non-fluorinated analogue.

Linear Free Energy Relationships (LFERs) for Reactivity Prediction

Linear Free Energy Relationships (LFERs) provide a framework for correlating reaction rates and equilibrium constants for a series of related reactions. ic.ac.ukresearchgate.netlibretexts.orgresearchgate.net The Hammett equation is a well-known example of an LFER. ic.ac.uk While originally developed for aromatic systems, the principles of LFERs can be extended to aliphatic compounds.

In the context of this compound, LFERs could be used to predict its reactivity in a series of reactions, for example, with different nucleophiles. By plotting the logarithm of the rate constant (log k) against a parameter that quantifies the nucleophilicity of the attacking species, a linear relationship may be observed. The slope of this line, the reaction constant (ρ), provides insight into the sensitivity of the reaction to changes in the nucleophile.

Computational chemistry can be used to generate the data needed to construct LFER plots. By calculating the activation energies for the reaction of this compound with a series of nucleophiles, a theoretical LFER can be established. This allows for the prediction of reaction rates for nucleophiles that have not been studied experimentally.

Computational Design of Novel Fluorinated Compounds

The insights gained from computational studies of this compound can be leveraged in the design of new fluorinated compounds with tailored properties. nih.govresearchgate.netnih.govmdpi.com By systematically modifying the structure of the parent molecule in silico, it is possible to explore how changes in structure affect properties such as reactivity, stability, and lipophilicity.

For instance, computational screening could be used to identify derivatives of this compound with enhanced reactivity towards a specific biological target. By replacing the iodine with other leaving groups or by modifying the fluorinated side chain, it is possible to fine-tune the electronic and steric properties of the molecule. This computational pre-screening can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The future synthesis of 3-Nonafluorobutyl-2-iodopropanol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic approaches for similar fluorinated compounds often rely on methods that may involve hazardous reagents or produce significant waste. lew.ronih.gov Future research could focus on several key areas to develop more sustainable routes:

Enzymatic Synthesis: The use of enzymes in chemical synthesis offers a highly selective and environmentally benign alternative to traditional methods. nih.govsigmaaldrich.com Research into identifying or engineering enzymes, such as halohydrin dehalogenases or lipases, could enable the stereoselective synthesis of this compound under mild conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and waste generation.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids, supercritical fluids, or even water could significantly improve the environmental profile of the synthesis. americanchemicalsuppliers.com The unique solubility properties of highly fluorinated compounds might be leveraged in biphasic systems to facilitate product separation and catalyst recycling. americanchemicalsuppliers.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future routes could explore addition reactions across a double bond, for instance, to introduce the iodo and hydroxyl groups in a single, atom-economical step.

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of both an iodine atom and a hydroxyl group makes this compound a versatile substrate for a variety of catalytic transformations. Future research is expected to focus on developing novel catalytic systems to selectively functionalize this molecule.

Transition-metal catalysis has emerged as a powerful tool for the functionalization of fluorinated compounds. google.comnih.gov Research in this area could involve:

Cross-Coupling Reactions: The carbon-iodine bond is a prime target for transition-metal catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Developing efficient catalysts that can operate under mild conditions and tolerate the fluorinated chain will be crucial for creating a diverse range of derivatives. Recent advances in photoinduced, metal-free cross-coupling reactions of iodoalkanes could also be explored. nih.gov

Carbonylation Reactions: Catalytic carbonylation of the C-I bond would provide access to valuable fluorinated carboxylic acid derivatives, which are important building blocks in medicinal chemistry and materials science.

Direct C-H Functionalization: While more challenging, the development of catalysts for the selective functionalization of the C-H bonds in the propanol (B110389) backbone would open up new avenues for derivatization. lew.ronih.gov

Organocatalysis offers a metal-free alternative for asymmetric transformations. emerginginvestigators.org Future directions could include:

Asymmetric Etherification and Esterification: Chiral organocatalysts could be employed to perform enantioselective reactions at the secondary alcohol, leading to the synthesis of chiral fluorinated ethers and esters.

Hypervalent Iodine Catalysis: Hypervalent iodine reagents and catalysts are known to mediate a range of oxidative transformations and could be explored for the functionalization of the alcohol or other parts of the molecule. amerigoscientific.comresearchgate.net

Integration into Next-Generation Material Science Applications

The high fluorine content of this compound imparts properties that are highly desirable in material science. researchgate.net The combination of a hydrophobic and lipophobic fluorous tail with a reactive hydroxyl headgroup makes it an interesting building block for advanced materials.

Potential applications and research directions include:

Fluoropolymers and Coatings: The hydroxyl group can be used as a point of attachment for polymerization. Incorporating this monomer into polymers could lead to materials with low surface energy, high thermal and chemical stability, and unique wetting properties. researchgate.netamericanchemicalsuppliers.com These polymers could find applications as hydrophobic and oleophobic coatings, low-friction surfaces, and advanced membranes.

Liquid Crystals: The rigid, rod-like structure of the nonafluorobutyl group could favor the formation of liquid crystalline phases when incorporated into larger molecules. Research into the synthesis of such molecules and the study of their mesomorphic properties could lead to new materials for displays and sensors. nih.gov

Self-Assembled Monolayers (SAMs): The hydroxyl group can anchor the molecule to various surfaces, while the fluorous tail would orient away from the surface, creating a low-energy interface. Such SAMs could be used to modify the surface properties of metals, oxides, and nanoparticles for applications in microelectronics, biocompatible materials, and anti-fouling coatings.

Expanding the Scope in Targeted Organic Synthesis

As a "fluorinated building block," this compound holds significant potential for the synthesis of complex, biologically active molecules. google.combeilstein-journals.org The introduction of a nonafluorobutyl group can profoundly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. emerginginvestigators.org

Future research in this area will likely focus on:

Synthesis of Novel Pharmaceutical and Agrochemical Candidates: The iodohydrin functionality is a versatile synthon that can be converted into a wide range of other functional groups. For example, the iodine can be replaced with other groups via nucleophilic substitution, and the alcohol can be oxidized or derivatized. This allows for the strategic introduction of the nonafluorobutyl moiety into various molecular scaffolds to explore its effect on biological activity.

Development of ¹⁸F Labeled Analogues for PET Imaging: The development of methods to introduce the positron-emitting isotope ¹⁸F into this or related structures would be of great interest for the development of new radiotracers for Positron Emission Tomography (PET). emerginginvestigators.org

Precursor for Fluorinated Heterocycles: The functional groups present in this compound could be utilized in intramolecular cyclization reactions to construct novel fluorinated heterocyclic compounds, which are a common motif in many pharmaceuticals.

Synergies with Computational Chemistry for Rational Design and Discovery

Computational chemistry is an increasingly powerful tool in modern chemical research that can guide experimental work and accelerate discovery. amerigoscientific.comnih.gov For this compound, computational studies can provide valuable insights into several areas:

Conformational Analysis and Reactivity: Understanding the preferred conformations of the molecule and the energetic barriers for rotation around its single bonds can help to explain and predict its reactivity in different chemical transformations.

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to model the transition states and intermediates of potential reactions, providing a deeper understanding of the reaction mechanisms and helping to optimize reaction conditions.

Prediction of Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of materials derived from this compound, such as the surface energy of a coating or the phase behavior of a liquid crystal. nih.gov This can allow for the in silico screening of potential materials before committing to their synthesis.

Design of Novel Catalysts: Computational modeling can aid in the design of new catalysts with improved activity and selectivity for the transformation of this specific substrate. By understanding the interactions between the catalyst and the substrate at a molecular level, more effective catalysts can be rationally designed.

Q & A

(Basic) What are the recommended synthetic routes for 3-Nonafluorobutyl-2-iodopropanol, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or fluorination reactions. A common approach is reacting 2-iodopropanol with a nonafluorobutyl sulfonyl precursor under controlled anhydrous conditions. For purity optimization:

  • Use HPLC-grade solvents to minimize impurities.
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for separation.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity using GC-MS (retention time alignment with standards) .

(Advanced) How can researchers resolve contradictions in reported NMR spectral data for fluorinated alcohols like this compound?

Methodological Answer:
Discrepancies in NMR data (e.g., δ¹⁹F shifts) often arise from solvent effects or trace moisture. Strategies include:

  • Cross-validation using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Variable-temperature NMR to identify dynamic effects from fluorine-iodine interactions.
  • DFT calculations (e.g., Gaussian09) to predict theoretical shifts and compare with experimental data .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and nitrile gloves to avoid dermal exposure.
  • Store in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
  • Immediate first aid for spills: neutralize with calcium carbonate and dispose via hazardous waste protocols .

(Advanced) What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) to model solvent interactions.
  • Transition State Theory (TST) using ORCA or GAMESS to calculate activation energies for iodine displacement.
  • Fukui function analysis to identify electrophilic sites susceptible to nucleophilic attack .

(Basic) Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include δ ~4.5 ppm (CH-OH) and δ ~120 ppm (CF₂ groups).
  • ¹⁹F NMR : Look for a septet (~δ -80 ppm) from the nonafluorobutyl chain.
  • FT-IR : Confirm OH stretch (~3400 cm⁻¹) and C-I bond (~500 cm⁻¹) .

(Advanced) How does the perfluorinated chain influence the solvent interactions and phase behavior of this compound compared to non-fluorinated analogs?

Methodological Answer:

  • The perfluorobutyl group enhances hydrophobicity and reduces solubility in polar solvents (e.g., logP increases by ~2.5 units).
  • Phase-separation studies (e.g., cloud-point measurements in water/THF mixtures) reveal micelle formation at lower concentrations than non-fluorinated analogs.
  • MD simulations show stronger van der Waals interactions in fluorocarbon solvents .

(Advanced) What strategies can be employed to address discrepancies in thermal stability data for fluorinated iodopropanol derivatives?

Methodological Answer:

  • DSC/TGA analysis under N₂ vs. O₂ atmospheres to assess oxidative vs. thermal degradation pathways.
  • Isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa method) to model decomposition activation energy.
  • Comparative studies with structurally similar compounds (e.g., 3-heptafluoropropyl analogs) to isolate chain-length effects .

(Basic) What are the key considerations for designing kinetic studies on the hydrolysis of this compound?

Methodological Answer:

  • pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
  • Temperature dependence : Conduct trials at 25°C, 37°C, and 50°C to calculate Arrhenius parameters.
  • Quenching agents : Add Na₂S₂O₃ to halt reactions at timed intervals for GC-MS analysis .

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3-Nonafluorobutyl-2-iodopropanol
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3-Nonafluorobutyl-2-iodopropanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.